Isopropyl propionate

Description

Isopropyl propionate, also known as C2H5C(O)OCH(CH3)2 or fema 2959, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isopropyl propionate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl propionate has been primarily detected in feces. Within the cell, isopropyl propionate is primarily located in the cytoplasm. Isopropyl propionate has a sweet, banana, and bitter taste.

Isopropyl propionate is an isopropyl ester. It derives from a propionic acid.

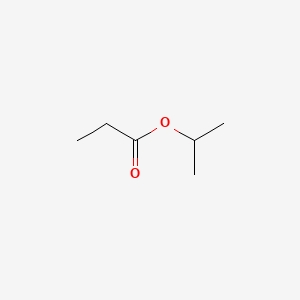

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMWOMHMDSDKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | ISOPROPYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060927 | |

| Record name | Propanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., liquid | |

| Record name | ISOPROPYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

108.00 to 111.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.95 mg/mL at 25 °C, completely miscible with alcohol and diluted alcohol | |

| Record name | Isopropyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.869 (20°) | |

| Record name | Isopropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

637-78-5 | |

| Record name | ISOPROPYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3718 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB0AK08T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isopropyl propionate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl propionate (IUPAC name: propan-2-yl propanoate) is an organic compound classified as an ester. It is formed from the esterification of propionic acid and isopropanol.[1] This colorless liquid is characterized by a fruity, bittersweet odor reminiscent of plum and is used as a solvent and in the formulation of flavorings and fragrances.[1][2] Its moderate solubility in water and miscibility with common organic solvents like ethanol make it a versatile compound in various industrial applications.[1] This guide provides an in-depth overview of the chemical properties, structure, and synthesis of isopropyl propionate, tailored for a technical audience.

Chemical Structure and Identifiers

The molecular structure of isopropyl propionate consists of a propyl group attached to a central carbonyl carbon, which is in turn bonded to an oxygen atom followed by an isopropyl group.

| Identifier | Value |

| IUPAC Name | propan-2-yl propanoate[3][4] |

| CAS Number | 637-78-5[5] |

| Molecular Formula | C₆H₁₂O₂[5] |

| SMILES | CCC(=O)OC(C)C[5] |

| InChI | InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3[5] |

| InChIKey | IJMWOMHMDSDKGK-UHFFFAOYSA-N[5] |

Physicochemical Properties

A summary of the key physicochemical properties of isopropyl propionate is presented in the table below.

| Property | Value |

| Molecular Weight | 116.16 g/mol [5] |

| Appearance | Colorless, clear liquid[1] |

| Boiling Point | 108-111 °C[6] |

| Melting Point | -75.9 °C (estimate)[7] |

| Density | 0.867 - 0.869 g/cm³ at 20 °C[6] |

| Refractive Index | 1.385 - 1.387 at 20 °C[6] |

| Flash Point | 15 °C (59 °F)[5] |

| Vapor Pressure | 21.6 mmHg at 25 °C[7] |

| Solubility | Slightly soluble in water; miscible with alcohol and oils.[2] |

Reactivity Profile

Isopropyl propionate is a typical ester and undergoes reactions characteristic of this functional group. It is reactive with acids, which can catalyze its hydrolysis back to propionic acid and isopropanol.[2] Strong oxidizing acids can lead to vigorous, exothermic reactions.[2] Interaction with caustic solutions (strong bases) also generates heat and promotes hydrolysis.[2] Furthermore, the mixing of isopropyl propionate with alkali metals and hydrides can generate flammable hydrogen gas.[2]

Synthesis of Isopropyl Propionate

The primary method for synthesizing isopropyl propionate is the Fischer esterification of propionic acid with isopropanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2]

Caption: Synthesis of Isopropyl Propionate via Fischer Esterification.

Experimental Protocol: Fischer Esterification

The following is a representative experimental protocol for the synthesis of isopropyl propionate.

Materials:

-

Propionic acid

-

Isopropanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Reaction flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of propionic acid and isopropanol. A slight excess of the alcohol can be used to shift the equilibrium towards the product.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the flask while cooling the mixture in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude isopropyl propionate by simple distillation, collecting the fraction boiling between 108-111 °C.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of isopropyl propionate.

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl propionate displays a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester functional group, typically appearing in the range of 1735-1750 cm⁻¹. Other significant peaks include those corresponding to C-H and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the different hydrogen environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.00 | Septet | 1H | -OCH(CH₃)₂ |

| ~2.28 | Quartet | 2H | -CH₂CH₃ |

| ~1.23 | Doublet | 6H | -OCH(CH₃)₂ |

| ~1.12 | Triplet | 3H | -CH₂CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number of unique carbon environments. Isopropyl propionate is expected to show five distinct signals, as the two methyl carbons of the isopropyl group are chemically equivalent.

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (carbonyl) |

| ~67 | -OCH(CH₃)₂ |

| ~28 | -CH₂CH₃ |

| ~22 | -OCH(CH₃)₂ |

| ~9 | -CH₂CH₃ |

Note: These are typical chemical shift values for the carbon environments in isopropyl propionate.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of isopropyl propionate shows a molecular ion peak ([M]⁺) at an m/z of 116, corresponding to its molecular weight. A characteristic base peak is observed at m/z 57, which results from the cleavage of the ester group.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Propan-2-yl prop-2-ynoate | C6H8O2 | CID 15626755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ISOPROPYL PROPIONATE(637-78-5) 1H NMR [m.chemicalbook.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. propan-2-yl propanoate [chembk.com]

Physicochemical properties of isopropyl propanoate

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl propanoate (CAS No. 637-78-5) is an ester recognized for its characteristic fruity odor, finding applications as a flavoring agent and a solvent in various industries.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research, development, and manufacturing. This technical guide provides a comprehensive overview of the core physicochemical properties of isopropyl propanoate, complete with detailed experimental protocols for their determination and a logical visualization of their interdependencies.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of isopropyl propanoate are summarized below. These properties are crucial for predicting its behavior in various chemical and physical processes.

Identification and Structure

| Identifier | Value |

| Chemical Name | Isopropyl propanoate |

| Synonyms | Propan-2-yl propanoate, Isopropyl propionate, Propanoic acid, 1-methylethyl ester[2][3] |

| CAS Number | 637-78-5[4][5] |

| Molecular Formula | C₆H₁₂O₂[4][5] |

| Molecular Weight | 116.16 g/mol [3][4] |

| SMILES | CCC(=O)OC(C)C[3][4] |

| InChI | InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3[2] |

Physical and Chemical Properties

A compilation of the key physicochemical data for isopropyl propanoate is presented in the following tables for ease of reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value |

| Appearance | Colorless, clear liquid[2][5] |

| Odor | Fruity, sweet[3] |

| Density | 0.871 g/mL[4][6] |

| Boiling Point | 108-111 °C @ 760 mmHg[3][5] |

| Melting Point | -75.9 °C (estimate)[5][7] |

| Flash Point | 15 - 16.67 °C[5][8] |

| Refractive Index | 1.3885[4][5] |

Table 2: Solubility and Volatility

| Property | Value |

| Solubility in Water | Slightly soluble; 5.95 mg/mL at 25 °C[5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone |

| Vapor Pressure | 21.6 - 23.4 mmHg @ 25 °C[5][7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of isopropyl propanoate are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific equipment and regulatory requirements.

Determination of Density

The density of a volatile liquid like isopropyl propanoate can be determined using the Dumas method, which involves measuring the mass of a known volume of its vapor.

Materials:

-

125-mL Erlenmeyer flask

-

Aluminum foil

-

Rubber band

-

Thumbtack

-

Hot plate and 600-mL beaker for water bath

-

Analytical balance

-

Thermometer

-

Barometer

Procedure:

-

Weigh a clean, dry 125-mL Erlenmeyer flask with a small square of aluminum foil and a rubber band.

-

Add approximately 2 mL of isopropyl propanoate to the flask.

-

Cover the flask with the aluminum foil, securing it with the rubber band, and poke a small hole in the center of the foil with a thumbtack.

-

Submerge the flask in a boiling water bath, ensuring the water level is above the liquid level in the flask but does not enter through the pinhole.

-

Heat the water bath to boiling and maintain it for at least 5 minutes after all the liquid in the flask has vaporized to ensure the flask is filled with vapor at atmospheric pressure.

-

Record the temperature of the boiling water.

-

Remove the flask from the water bath, dry it completely, and allow it to cool to room temperature.

-

Weigh the flask, foil, rubber band, and the condensed isopropyl propanoate.

-

Determine the volume of the flask by filling it completely with water and measuring the volume of the water.

-

Record the atmospheric pressure from a barometer.

-

Calculate the density of the vapor, which approximates the density of the liquid under standard conditions after appropriate calculations using the Ideal Gas Law.

Determination of Boiling Point

The boiling point of isopropyl propanoate can be determined using a distillation method as described in standards like ASTM D7398 for esters.[9][10]

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a measured volume of isopropyl propanoate into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

-

Continue the distillation and record the temperature at which the last of the liquid vaporizes. This is the final boiling point. The boiling range is the difference between these two temperatures.

Determination of Flash Point

The flash point of a flammable liquid like isopropyl propanoate is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester as specified in ASTM D93.[1][4][5]

Materials:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Ignition source (e.g., a small flame or electric igniter)

-

Thermometer

Procedure:

-

Pour the isopropyl propanoate sample into the test cup of the apparatus up to the marked filling line.

-

Place the lid on the cup, ensuring it is properly sealed.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample continuously.

-

At specified temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.

Determination of Refractive Index

The refractive index of isopropyl propanoate can be accurately measured using an Abbe refractometer.

Materials:

-

Abbe refractometer

-

Dropper

-

Isopropyl propanoate sample

-

Constant temperature water bath (optional, for temperature control)

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Using a dropper, apply a few drops of isopropyl propanoate onto the surface of the measuring prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

If temperature control is required, circulate water from a constant temperature bath through the jackets of the prisms.

-

Look through the eyepiece and adjust the light source and mirror to obtain a clear field of view.

-

Rotate the coarse adjustment knob until the boundary between the light and dark fields appears in the crosshairs.

-

Use the fine adjustment knob to bring the boundary into sharp focus exactly on the intersection of the crosshairs.

-

If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the boundary.

-

Read the refractive index directly from the instrument's scale.

Interrelation of Physicochemical Properties

The physicochemical properties of a compound are not independent but are logically interconnected. Understanding these relationships is crucial for predicting the behavior of a substance under different conditions.

Caption: Logical flow of isopropyl propanoate properties.

Safety Information

Isopropyl propanoate is a flammable liquid and vapor.[11][12] It is classified under GHS as a Flammable Liquid, Category 2, with the hazard statement H225: Highly flammable liquid and vapor.[7][11]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11][13]

-

P240: Ground and bond container and receiving equipment.[11][13]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[11]

-

P242: Use non-sparking tools.[11]

-

P243: Take action to prevent static discharges.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[11][13]

-

P370+P378: In case of fire: Use appropriate media to extinguish.[11]

-

P403+P235: Store in a well-ventilated place. Keep cool.[11][13]

-

P501: Dispose of contents/container in accordance with local regulations.[11]

Users should always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling isopropyl propanoate.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of isopropyl propanoate, essential for professionals in research and drug development. The tabulated data allows for quick reference, while the outlined experimental protocols offer a basis for laboratory measurements. The visualization of the interplay between its molecular structure and macroscopic properties further aids in a comprehensive understanding of this versatile ester. Adherence to the provided safety information is critical for its responsible handling.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. scispace.com [scispace.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. davjalandhar.com [davjalandhar.com]

- 9. infinitalab.com [infinitalab.com]

- 10. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 11. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 12. home.uni-leipzig.de [home.uni-leipzig.de]

- 13. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

Isopropyl Propionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of isopropyl propionate, a versatile ester with significant applications in the pharmaceutical and chemical industries. This document covers its fundamental chemical and physical properties, including its CAS number and molecular weight, and delves into its synthesis, analytical methods, and safety considerations. The information is tailored for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols and structured data presentation to support laboratory and manufacturing activities.

Chemical Identity and Properties

Isopropyl propionate, also known as 1-methylethyl propanoate, is an organic ester formed from the esterification of isopropanol and propionic acid.[1] It is a colorless liquid with a characteristic fruity odor.[1]

Identifiers and Molecular Characteristics

The key identifiers and molecular properties of isopropyl propionate are summarized in the table below for easy reference.

| Identifier | Value | Reference |

| CAS Number | 637-78-5 | [2] |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2][3][4] |

| Canonical SMILES | CCC(=O)OC(C)C | [2] |

| InChI Key | IJMWOMHMDSDKGK-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A comprehensive list of the physicochemical properties of isopropyl propionate is provided in the following table. This data is crucial for its application in various experimental and industrial settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fruity | [1] |

| Boiling Point | 108-111 °C | [1][5] |

| Melting Point | -75.9 °C (estimate) | [3] |

| Flash Point | 15 °C (59 °F) | [2][3] |

| Density | 0.863 - 0.869 g/mL at 20 °C | [5][6] |

| Solubility in Water | Slightly soluble | [7] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Vapor Pressure | 21.6 mmHg at 25 °C | [7] |

| Refractive Index | 1.385 - 1.387 at 20 °C | [6] |

Synthesis of Isopropyl Propionate

The most common method for synthesizing isopropyl propionate is through the Fischer esterification of propionic acid with isopropanol, using an acid catalyst such as sulfuric acid.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of isopropyl propionate.

Caption: Workflow for Isopropyl Propionate Synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol details the laboratory-scale synthesis of isopropyl propionate.

Materials:

-

Propionic acid

-

Isopropanol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1.0 mole of propionic acid and 1.2 moles of isopropanol. Add a few boiling chips.

-

Catalyst Addition: Slowly add 0.1 moles (approximately 5.4 mL) of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours to drive the reaction to completion.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with 50 mL of water to remove the excess isopropanol and some of the sulfuric acid.

-

Carefully neutralize the remaining acid by washing with 50 mL of 5% sodium bicarbonate solution. Be cautious as carbon dioxide gas will be evolved.

-

Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.

-

Purification: Decant the dried ester into a clean, dry round-bottom flask. Purify the isopropyl propionate by simple distillation, collecting the fraction that boils between 108-111 °C.

Analytical Methods

Gas chromatography (GC) is a common and effective method for determining the purity of isopropyl propionate and for quantifying its presence in various matrices.

Gas Chromatography (GC) Protocol

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL (split injection recommended).

Sample Preparation:

-

Dilute the isopropyl propionate sample in a suitable solvent, such as dichloromethane or hexane, to a concentration within the linear range of the detector.

Applications in Research and Drug Development

Isopropyl propionate's properties make it a valuable compound in various stages of research and pharmaceutical development.

Logical Relationship of Applications

The following diagram illustrates the key application areas of isopropyl propionate stemming from its fundamental properties.

Caption: Key Applications of Isopropyl Propionate.

Role as a Solvent

Due to its moderate boiling point and good solvency for many organic compounds, isopropyl propionate can be used as a solvent in various pharmaceutical manufacturing processes, including in the formulation of coatings and adhesives for drug delivery systems.[1] Its ability to dissolve a range of active pharmaceutical ingredients (APIs) makes it a useful medium for reactions and purifications.

Use in Organic Synthesis

As an ester, isopropyl propionate can serve as a starting material or intermediate in the synthesis of more complex molecules.[2] Its ester group can undergo various chemical transformations, making it a versatile building block in medicinal chemistry and drug discovery.

Safety and Handling

Isopropyl propionate is a flammable liquid and should be handled with appropriate safety precautions.

-

Flammability: Highly flammable with a low flash point. Keep away from heat, sparks, and open flames.[3][8]

-

Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area.

-

Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[3][8]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with isopropyl propionate.

References

- 1. CN104788311A - Method for preparing n-propyl propionate - Google Patents [patents.google.com]

- 2. Buy Isopropyl propionate | 637-78-5 [smolecule.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Solved Draw the Reaction mechanism for the ester (Isopropyl | Chegg.com [chegg.com]

- 5. Decoding Depth: IPA Unleashed in Pharmaceutical Formulations [purosolv.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

Synthesis of Isopropyl Propionate via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl propionate through the esterification of propionic acid with isopropanol. Isopropyl propionate is a valuable ester with a characteristic fruity odor, finding applications as a flavor and fragrance agent. This document details the underlying reaction mechanism, catalytic strategies, experimental protocols, and kinetic models relevant to its synthesis, with a focus on providing actionable data and methodologies for laboratory and process development.

Reaction Mechanism and Stoichiometry

The synthesis of isopropyl propionate is a classic example of a Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. The overall reaction is as follows:

Propionic Acid + Isopropanol ⇌ Isopropyl Propionate + Water

The reaction is governed by chemical equilibrium. To achieve high yields of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive alcohol) or by removing water from the reaction mixture as it is formed.[1][2]

The mechanism proceeds through a series of protonation and deprotonation steps, initiated by an acid catalyst. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol.

Signaling Pathway: Fischer Esterification of Propionic Acid and Isopropanol

References

Spectroscopic data for isopropyl propionate (NMR, IR, Mass Spec)

This guide provides a detailed overview of the spectroscopic data for isopropyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isopropyl propionate.

Table 1: ¹H NMR Spectroscopic Data for Isopropyl Propionate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.98 | Septet | 1H | -OCH(CH₃)₂ |

| ~2.27 | Quartet | 2H | -CH₂CH₃ |

| ~1.22 | Doublet | 6H | -OCH(CH₃)₂ |

| ~1.13 | Triplet | 3H | -CH₂CH₃ |

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for Isopropyl Propionate [1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~174.4 | C=O |

| ~67.5 | -OCH(CH₃)₂ |

| ~27.7 | -CH₂CH₃ |

| ~21.8 | -OCH(CH₃)₂ |

| ~9.1 | -CH₂CH₃ |

Solvent: CDCl₃. In the ¹³C NMR spectrum of isopropyl propionate, five distinct signals are observed, even though the molecule contains six carbon atoms. This is because the two methyl carbons of the isopropyl group are chemically equivalent and therefore resonate at the same frequency.[2]

Table 3: Infrared (IR) Spectroscopy Data for Isopropyl Propionate [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Sample preparation: Thin film between NaCl plates.

Table 4: Mass Spectrometry (MS) Data for Isopropyl Propionate [4][5]

| m/z | Relative Intensity | Assignment |

| 116 | Moderate | [M]⁺ (Molecular ion) |

| 101 | Low | [M - CH₃]⁺ |

| 75 | High | [M - C₃H₅]⁺ |

| 57 | Very High | [CH₃CH₂CO]⁺ (Propionyl cation) |

| 43 | High | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Ionization method: Electron Ionization (EI).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of isopropyl propionate.

Caption: Workflow of Spectroscopic Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework of isopropyl propionate.

Materials:

-

Isopropyl propionate sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for calibration)

Protocol:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of isopropyl propionate in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[6][7]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[6]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]

-

Transfer the solution to a 5 mm NMR tube. The height of the liquid in the tube should be approximately 4-5 cm.[6]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[6]

-

For ¹H NMR:

-

Acquire the spectrum using standard parameters. A typical acquisition may involve a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[6] A relaxation delay may be added to ensure quantitative integration if necessary.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence. This removes the splitting of carbon signals by attached protons, simplifying the spectrum.[8]

-

A relaxation delay of 2 seconds is a common starting point.[6] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[6]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

-

3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in isopropyl propionate.

Materials:

-

Isopropyl propionate sample

-

FTIR spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone for cleaning

Protocol:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.[9]

-

Place one to two drops of the liquid isopropyl propionate sample onto the center of one salt plate using a Pasteur pipette.[10]

-

Place the second salt plate on top of the first, spreading the liquid into a thin, even film between the plates.[9][10]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[10][11]

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the IR spectrum of the isopropyl propionate sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the peak positions (in cm⁻¹) to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C-O stretch).

-

3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isopropyl propionate.

Materials:

-

Isopropyl propionate sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Volatile solvent (e.g., methanol or dichloromethane) for dilution

-

Microsyringe for injection

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of isopropyl propionate in a volatile organic solvent like methanol or dichloromethane. The concentration should be low to avoid overloading the GC column and detector.

-

-

Instrument Setup and Data Acquisition (GC-MS):

-

The volatile sample is introduced into the gas chromatograph, often via direct injection or a purge-and-trap method.[12]

-

The GC is equipped with a capillary column and is temperature-programmed to separate the components of the sample. For a pure sample of isopropyl propionate, this step ensures it is introduced into the mass spectrometer without impurities.

-

The separated analyte elutes from the GC column and enters the mass spectrometer's ion source.[12]

-

Ionization: In the ion source, the isopropyl propionate molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of isopropyl propionate (116 g/mol ).

-

Analyze the fragmentation pattern. The major peaks in the spectrum correspond to stable carbocations formed by the fragmentation of the molecular ion. This pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure.[12]

-

References

- 1. ISOPROPYL PROPIONATE(637-78-5) 13C NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ISOPROPYL PROPIONATE(637-78-5) IR Spectrum [chemicalbook.com]

- 4. ISOPROPYL PROPIONATE(637-78-5) MS [m.chemicalbook.com]

- 5. Propanoic acid, 1-methylethyl ester [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. sc.edu [sc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. ursinus.edu [ursinus.edu]

- 12. newtowncreek.info [newtowncreek.info]

An In-depth Technical Guide to the Solubility of Isopropyl Propionate in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl propionate in a variety of common organic solvents and water. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, where understanding the solubility characteristics of excipients and solvents is critical.

Core Physicochemical Properties of Isopropyl Propionate

Isopropyl propionate (C₆H₁₂O₂) is a colorless liquid with a characteristic fruity odor.[1] It is an ester of isopropanol and propionic acid.[2] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 108-110°C |

| Density | 0.87 g/cm³ |

| Flash Point | 15°C |

| Vapor Pressure | 21.6 mmHg at 25°C |

Quantitative Solubility Data

The solubility of isopropyl propionate is a critical parameter in its application as a solvent in various industrial and research settings, including in the formulation of pharmaceuticals. Below is a comprehensive table of its solubility in water and a wide range of organic solvents at 25°C.

| Solvent | Solvent Class | Solubility (g/L) at 25°C |

| Water | Protic | 22.65[3] |

| Ethanol | Protic, Polar | 1064.49[3][4] |

| Methanol | Protic, Polar | 1655.14[3] |

| Isopropanol | Protic, Polar | 1051.27[3] |

| n-Propanol | Protic, Polar | 1012.26[3] |

| n-Butanol | Protic, Polar | 945.26[3] |

| Isobutanol | Protic, Polar | 895.81[3] |

| sec-Butanol | Protic, Polar | 1151.06[3] |

| n-Pentanol | Protic, Polar | 694.4[3] |

| n-Octanol | Protic, Polar | 664.37[3] |

| Ethylene Glycol | Protic, Polar | 362.59[3] |

| Acetic Acid | Protic, Polar | 1845.03[3] |

| Acetone | Aprotic, Polar | 1719.01[3] |

| Ethyl Acetate | Aprotic, Polar | 1123.1[3] |

| Methyl Acetate | Aprotic, Polar | 1225.87[3] |

| n-Propyl Acetate | Aprotic, Polar | 672.57[3] |

| n-Butyl Acetate | Aprotic, Polar | 750.45[3] |

| 2-Butanone (MEK) | Aprotic, Polar | 1349.77[3] |

| 3-Pentanone | Aprotic, Polar | 970.66[3] |

| Cyclopentanone | Aprotic, Polar | 1922.18[3] |

| Acetonitrile | Aprotic, Polar | 1524.24[3] |

| Dimethylformamide (DMF) | Aprotic, Polar | 2208.23[3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 1573.41[3] |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | 2492.93[3] |

| Tetrahydrofuran (THF) | Aprotic, Polar | 1773.37[3] |

| 1,4-Dioxane | Aprotic, Polar | 1539.57[3] |

| Diethyl Ether | Aprotic, Nonpolar | 1036.79[3] |

| Toluene | Aprotic, Nonpolar | 585.01[3] |

| n-Hexane | Aprotic, Nonpolar | 446.1[3] |

| Cyclohexane | Aprotic, Nonpolar | 393.58[3] |

| Chloroform | Aprotic, Nonpolar | 3068.82[3] |

| Dichloromethane | Aprotic, Nonpolar | 2520.99[3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like isopropyl propionate in liquid solvents, the most common and reliable method is the shake-flask method, which is also suitable for determining the solubility of substances in organic solvents. For water solubility, the OECD Test Guideline 105 provides a standardized approach.

Shake-Flask Method for Organic Solvents

This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution.

Materials:

-

Isopropyl propionate (high purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of isopropyl propionate to a known volume of the organic solvent. The exact amount of excess will depend on the solvent but should be sufficient to ensure a saturated state is reached with a visible excess of the solute phase.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the two phases to separate. If an emulsion has formed, centrifugation at the same constant temperature can be used to facilitate phase separation.

-

Sampling: Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe. To avoid contamination from the undissolved solute, it is crucial to take the sample from the clear, supernatant layer. The sample should be filtered through a solvent-compatible syringe filter (e.g., PTFE).

-

Analysis: Analyze the concentration of isopropyl propionate in the collected sample using a pre-calibrated analytical method, such as gas chromatography.

-

Calibration: Prepare a series of standard solutions of isopropyl propionate in the respective organic solvent of known concentrations. Use these standards to create a calibration curve to quantify the concentration of the equilibrated sample.

OECD Test Guideline 105 for Water Solubility

For determining the solubility in water, the OECD Guideline for the Testing of Chemicals, Test No. 105, is the internationally recognized standard.[5] This guideline describes two primary methods:

-

Flask Method: This method is similar to the shake-flask method described above and is suitable for substances with a solubility of 10 mg/L or more.[6]

-

Column Elution Method: This method is preferred for substances with low water solubility (less than 10 mg/L). It involves passing water through a column packed with an inert support material coated with the test substance and analyzing the concentration of the substance in the eluate.[6]

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining solubility.

References

Thermodynamic properties and stability of isopropyl propionate

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Isopropyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of isopropyl propionate. The information is compiled from various scientific sources to assist researchers, scientists, and drug development professionals in understanding the physicochemical characteristics of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are described.

Physicochemical and Thermodynamic Properties

Isopropyl propionate (C₆H₁₂O₂) is a colorless liquid ester with a characteristic fruity odor.[1][2] It is less dense than water and its vapors are heavier than air.[3][4][5] The key physicochemical and thermodynamic properties of isopropyl propionate are summarized in the tables below.

Table 1: General Physicochemical Properties of Isopropyl Propionate

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][3] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| CAS Number | 637-78-5 | [3] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fruity, reminiscent of pineapple and banana | [1][6] |

| Density | 0.863 - 0.869 g/cm³ at 20°C | [1][7] |

| Boiling Point | 108 - 111 °C at 760 mmHg | [1][6][8][9] |

| Melting Point | -75.9 °C (estimated) | [1][3] |

| Flash Point | 15 - 16.67 °C | [3][9] |

| Water Solubility | 5.95 mg/mL at 25 °C | [3][6] |

| logP (Octanol/Water) | 1.34 - 1.73 | [1][3] |

| Refractive Index | 1.385 - 1.387 at 20 °C | [9] |

| Critical Temperature | 594.22 K (321.07 °C) (estimated) | [1] |

| Critical Pressure | 3302.95 kPa (estimated) | [1] |

Table 2: Vapor Pressure of Isopropyl Propionate at Different Temperatures

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (hPa) | Source |

| 20 | ~17.6 | ~23.4 | [6] |

| 25 | 21.6 - 23.4 | 28.8 - 31.2 | [1] |

Stability and Decomposition

Isopropyl propionate is considered stable under normal storage conditions.[2][8] However, it is a highly flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] Incompatibilities include strong oxidizing agents, acids, and bases.[2][4][10]

Thermal Stability and Decomposition

The thermal decomposition of isopropyl propionate has been studied, and it is known to undergo pyrolysis at elevated temperatures. The kinetics of the thermal decomposition were found to follow a first-order rate law. A study on the initial thermal pyrolysis of isopropyl propionate was conducted in the temperature range of 583–623 K.[11]

The Arrhenius equation for the decomposition is given as: k(T) = 10¹³⁰⁶ ± ⁰⁰⁹ × exp{[−(45,400 ± 200) cal mol⁻¹]/RT} s⁻¹[11]

This equation is crucial for understanding the compound's behavior at high temperatures and for process safety assessments.

Chemical Stability and Hydrolysis

As an ester, isopropyl propionate is susceptible to hydrolysis, especially in the presence of acids or bases, to yield isopropanol and propionic acid.[2] This reaction is a key consideration in its use in aqueous formulations and for its environmental fate. The hydrolysis can be represented by the following reaction:

C₂H₅C(=O)OCH(CH₃)₂ + H₂O ⇌ C₂H₅COOH + (CH₃)₂CHOH

Experimental Protocols

The determination of thermodynamic properties requires precise experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a standard method to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated.[12][13][14]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

-

Bomb calorimeter

-

High-pressure oxygen cylinder

-

Ignition system

-

High-precision thermometer

-

Balance

Procedure:

-

A precisely weighed sample of isopropyl propionate is placed in the sample holder within the bomb.

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is placed in a known volume of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited using an electrical fuse.

-

The temperature of the water is monitored and the maximum temperature reached is recorded.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of isopropyl propionate is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

-

The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15] It is widely used to determine melting points, glass transitions, and to study thermal stability.[16][17]

Principle: The sample and a reference material are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is measured, which corresponds to endothermic or exothermic events in the sample.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum)

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

A small, accurately weighed amount of isopropyl propionate is hermetically sealed in a sample pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

A temperature program is initiated, typically a linear heating ramp.

-

The heat flow to the sample is recorded as a function of temperature.

-

Endothermic events like melting will appear as peaks, from which the melting point (onset or peak temperature) and the enthalpy of fusion (peak area) can be determined.

-

Exothermic events, such as decomposition, can also be observed and quantified.

Visualizations

Decomposition Pathways of Isopropyl Propionate

The following diagram illustrates the primary decomposition pathways for isopropyl propionate: thermal pyrolysis and hydrolysis.

Caption: Decomposition pathways of isopropyl propionate.

Relationship Between Thermodynamic Properties and Stability

This diagram illustrates the logical relationship between the fundamental thermodynamic properties of a compound and its overall stability.

Caption: Influence of thermodynamics on stability.

References

- 1. Buy Isopropyl propionate | 637-78-5 [smolecule.com]

- 2. CAS 637-78-5: Isopropyl propionate | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. ISOPROPYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ISOPROPYL PROPIONATE - Safety Data Sheet [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. Isopropyl Propionate - C6h12o2, Cas 637-78-5, 116.16 G/mol, Boiling Point 108-111â°c, Density 0.863-0.869 G/ml At 25â°c at Best Price in Mumbai | A. B. Enterprises [tradeindia.com]

- 8. synerzine.com [synerzine.com]

- 9. isopropyl propionate, 637-78-5 [thegoodscentscompany.com]

- 10. ISOPROPYL PROPIONATE | 637-78-5 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jpyro.co.uk [jpyro.co.uk]

- 14. reddit.com [reddit.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. tainstruments.com [tainstruments.com]

- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

Isopropyl Propionate: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl propionate, a clear, colorless liquid with a characteristic fruity odor, is an ester of isopropanol and propionic acid. While widely recognized for its role as a flavoring and fragrance agent, its utility in a research and development setting is multifaceted. This technical guide explores the potential research applications of isopropyl propionate, focusing on its properties as a versatile solvent, a reactant in organic synthesis, and its emerging role in biocatalysis and drug delivery. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows to support its application in a scientific context.

Physicochemical Properties of Isopropyl Propionate

A thorough understanding of the physical and chemical properties of isopropyl propionate is fundamental to its application in research. This data, summarized in Table 1, informs its use as a solvent, its behavior in reaction mixtures, and its analytical detection.

Table 1: Physicochemical Properties of Isopropyl Propionate

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, pineapple- and banana-like | [1] |

| Density | 0.863 - 0.869 g/cm³ at 20°C | [1] |

| Boiling Point | 109-111 °C | [1] |

| Melting Point | -73.4 °C | |

| Flash Point | 16.67 °C | [1] |

| Water Solubility | 5.95 mg/mL at 25 °C | [1] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone | [2] |

| Vapor Pressure | 21.6 mmHg at 25°C | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.34 - 1.73 | [1] |

| Refractive Index | 1.385 - 1.387 at 20°C | [4] |

Research Applications

Solvent Properties and Applications

Isopropyl propionate's moderate polarity and relatively low boiling point make it a useful solvent in various research applications.[1] It can effectively dissolve a range of non-polar and slightly polar compounds.[1]

-

Natural Product Chemistry: It serves as a solvent for the isolation and purification of essential oils, flavors, and waxes from plant materials.[1]

-

Polymer Science: Its ability to dissolve certain polymers facilitates their characterization and analysis.[1]

-

Drug Formulation: While less common than other pharmaceutical-grade solvents, its properties may be advantageous in specific drug delivery systems, particularly for topical formulations where its moderate volatility and pleasant odor could be beneficial.[5]

Organic Synthesis

Isopropyl propionate can be utilized as a reactant or building block in organic synthesis.[1]

-

Transesterification Reactions: It can serve as a starting material for the synthesis of other esters through transesterification.[6]

-

Precursor for Complex Molecules: Research has explored its use as a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

Biocatalysis and Enzymatic Synthesis

The synthesis of isopropyl propionate itself is a subject of research, particularly through environmentally friendly biocatalytic methods. Lipase-catalyzed esterification of isopropanol and propionic acid offers a milder and more selective alternative to traditional chemical synthesis.[7] This area of research focuses on optimizing reaction conditions, including enzyme selection, solvent systems, and water removal techniques, to maximize yield and purity.[7][8]

Flavor and Fragrance Research

In the field of flavor and fragrance chemistry, isopropyl propionate is a well-established compound.[4] Research in this area involves:

-

Analytical Chemistry: Developing and optimizing methods for the detection and quantification of isopropyl propionate in food, beverages, and consumer products.[3][9] Headspace gas chromatography coupled with mass spectrometry (GC-MS) is a common technique.[3][9]

-

Sensory Science: Studying its contribution to the overall aroma profile of complex mixtures and its interaction with other volatile compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving isopropyl propionate.

Synthesis of Isopropyl Propionate via Lipase-Catalyzed Esterification

This protocol is based on the principles of enzymatic esterification for a greener synthesis of esters.

Objective: To synthesize isopropyl propionate from isopropanol and propionic acid using an immobilized lipase catalyst.

Materials:

-

Isopropanol (anhydrous)

-

Propionic acid

-

Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Molecular sieves (3 Å, activated)

-

Heptane (or other suitable organic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isopropanol and propionic acid in a desired molar ratio (e.g., 1:1 or with an excess of one reactant). Add a suitable organic solvent like heptane.

-

Catalyst and Water Removal: Add the immobilized lipase (e.g., 5-10% by weight of the limiting reactant) and activated molecular sieves to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards the product.

-

Reaction Conditions: Stir the mixture at a constant temperature (e.g., 40-60°C) for a specified time (e.g., 24-48 hours). Monitor the reaction progress by taking small aliquots and analyzing them by GC-FID.

-

Work-up: Once the reaction is complete, filter off the immobilized lipase and molecular sieves. The lipase can often be washed and reused.

-

Purification: Wash the organic phase with a 5% sodium bicarbonate solution to remove any unreacted propionic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent using a rotary evaporator to obtain the crude isopropyl propionate.

-

Analysis: Purify the product by distillation if necessary. Confirm the purity and identity of the product using GC-MS and NMR spectroscopy.

Table 2: Example of Reaction Parameters for Lipase-Catalyzed Synthesis

| Parameter | Condition |

| Reactants | Isopropanol, Propionic Acid |

| Molar Ratio (Alcohol:Acid) | 1.5:1 |

| Catalyst | Immobilized Candida antarctica lipase B |

| Catalyst Loading | 10% (w/w of propionic acid) |

| Solvent | n-heptane |

| Temperature | 50°C |

| Reaction Time | 24 hours |

| Water Removal | Molecular Sieves (3 Å) |

Analysis of Isopropyl Propionate in a Fruit-Flavored Beverage by Headspace GC-MS

This protocol outlines a common method for the analysis of volatile flavor compounds.[3]

Objective: To identify and quantify isopropyl propionate in a fruit-flavored beverage.

Materials:

-

Fruit-flavored beverage sample

-

Isopropyl propionate standard

-

Internal standard (e.g., ethyl heptanoate)

-

Sodium chloride

-

Headspace vials (20 mL) with magnetic crimp caps

-

Solid-phase microextraction (SPME) fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Place a known volume of the beverage (e.g., 5 mL) into a headspace vial. Add a saturated amount of sodium chloride to increase the volatility of the analytes. Spike the sample with a known concentration of the internal standard.

-

Headspace Extraction: Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

SPME: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS. The adsorbed compounds will be desorbed onto the GC column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.

-

Mass Spectrometric Detection: Operate the mass spectrometer in scan mode to acquire mass spectra of the eluting compounds.

-

Identification and Quantification: Identify isopropyl propionate by comparing its retention time and mass spectrum with that of a pure standard. Quantify the concentration of isopropyl propionate by comparing its peak area to that of the internal standard.

Table 3: Example of GC-MS Parameters for Isopropyl Propionate Analysis

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250°C |

| Oven Program | 40°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| MS Scan Range | 35-350 m/z |

Visualizing Workflows

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to isopropyl propionate research.

Caption: Workflow for the biocatalytic synthesis of isopropyl propionate.

Caption: Workflow for the analysis of isopropyl propionate in a beverage sample.

Conclusion

Isopropyl propionate is more than just a simple flavoring agent; it is a versatile compound with a range of applications in scientific research. Its properties as a solvent, its role in organic synthesis, and its use in the development of sustainable biocatalytic processes make it a valuable tool for researchers. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective utilization of isopropyl propionate in a laboratory setting. As research continues to evolve, particularly in the areas of green chemistry and novel drug delivery systems, the applications of isopropyl propionate are likely to expand further.

References

- 1. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iau.ir [journals.iau.ir]

- 3. digilander.libero.it [digilander.libero.it]

- 4. oiccpress.com [oiccpress.com]

- 5. Enhancing Drug Quality with Pharma Grade Solvents [purosolv.com]

- 6. Stereo- and Enantioselective Synthesis of Propionate-Derived Trisubstituted Alkene Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]